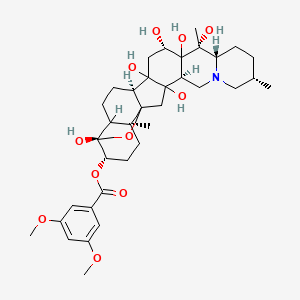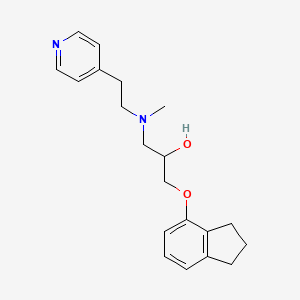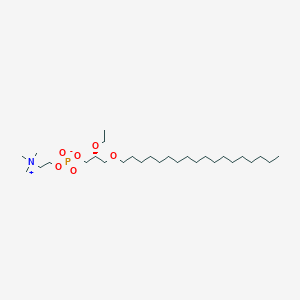![molecular formula C37H51N9O11S B12750948 N(sup delta)-Acetyl-delta-aminophalloin [German] CAS No. 87876-24-2](/img/structure/B12750948.png)
N(sup delta)-Acetyl-delta-aminophalloin [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup delta)-Acetyl-delta-aminophalloin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of phalloidin, a toxin found in the death cap mushroom (Amanita phalloides). Phalloidin binds tightly to actin filaments in cells, stabilizing them and preventing their depolymerization, which can disrupt cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Acetyl-delta-aminophalloin typically involves the acetylation of delta-aminophalloin. The process begins with the extraction of phalloidin from Amanita phalloides, followed by its conversion to delta-aminophalloin through a series of chemical reactions. The final step involves the acetylation of delta-aminophalloin using acetic anhydride under controlled conditions to yield N(sup delta)-Acetyl-delta-aminophalloin.
Industrial Production Methods
Industrial production of N(sup delta)-Acetyl-delta-aminophalloin is not widely documented, but it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N(sup delta)-Acetyl-delta-aminophalloin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of N(sup delta)-Acetyl-delta-aminophalloin.
Wissenschaftliche Forschungsanwendungen
N(sup delta)-Acetyl-delta-aminophalloin has several scientific research applications, including:
Chemistry: Used as a probe to study actin dynamics and interactions in cells.
Biology: Helps in understanding the role of actin filaments in cellular processes.
Industry: Could be used in the development of biosensors and other analytical tools.
Wirkmechanismus
N(sup delta)-Acetyl-delta-aminophalloin exerts its effects by binding to actin filaments in cells. This binding stabilizes the filaments and prevents their depolymerization, which can disrupt various cellular processes. The molecular targets of this compound are the actin filaments, and the pathways involved include those related to cytoskeletal dynamics and cellular motility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phalloidin: The parent compound from which N(sup delta)-Acetyl-delta-aminophalloin is derived.
Jasplakinolide: Another actin-stabilizing compound with similar effects.
Cytochalasin D: A compound that disrupts actin filaments, providing a contrast to the stabilizing effects of N(sup delta)-Acetyl-delta-aminophalloin.
Uniqueness
N(sup delta)-Acetyl-delta-aminophalloin is unique due to its specific acetylation, which may confer distinct binding properties and stability compared to other actin-binding compounds. This uniqueness makes it a valuable tool in research focused on actin dynamics and related cellular processes.
Eigenschaften
CAS-Nummer |
87876-24-2 |
|---|---|
Molekularformel |
C37H51N9O11S |
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C37H51N9O11S/c1-16-29(50)41-24-11-22-21-8-6-7-9-23(21)44-35(22)58-14-26(36(56)46-13-20(49)10-27(46)33(54)40-16)43-34(55)28(18(3)47)45-30(51)17(2)39-32(53)25(42-31(24)52)12-37(5,57)15-38-19(4)48/h6-9,16-18,20,24-28,44,47,49,57H,10-15H2,1-5H3,(H,38,48)(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,45,51) |
InChI-Schlüssel |
QMTSMAHSXBZLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C)O)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


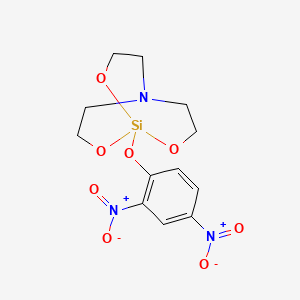


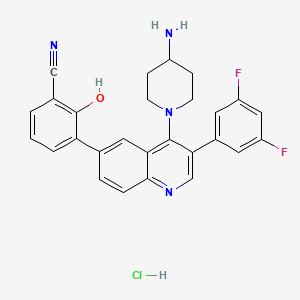
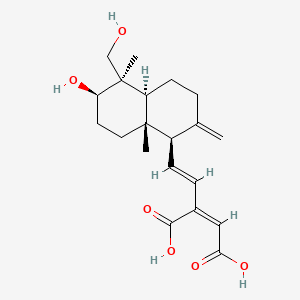

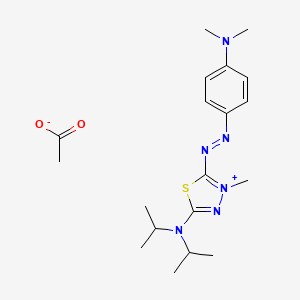
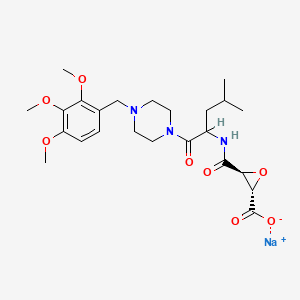
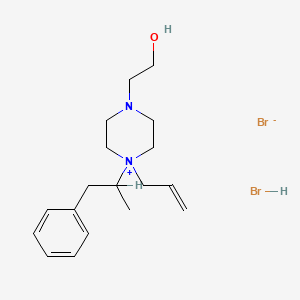
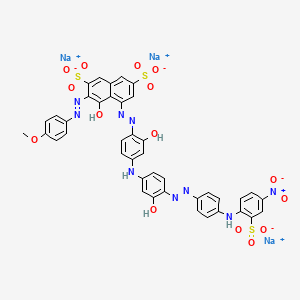
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
